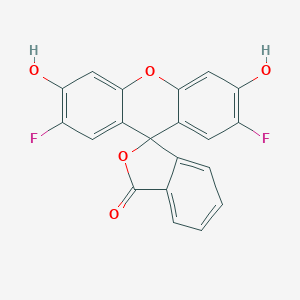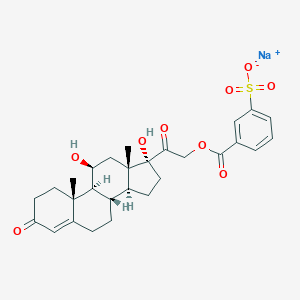
2-ブロモフェニル酢酸
概要
説明
2-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .
科学的研究の応用
2-Bromophenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
Target of Action
It’s known to be used as a starting reagent in the synthesis of various compounds .
Mode of Action
It’s primarily used as a reagent in chemical reactions, contributing its phenylacetic acid moiety to the resulting compounds .
Biochemical Pathways
2-Bromophenylacetic acid has been used in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support
Result of Action
The molecular and cellular effects of 2-Bromophenylacetic acid’s action are largely dependent on the context of its use. As a reagent in chemical synthesis, its primary effect is the contribution of its phenylacetic acid moiety to the resulting compound .
Action Environment
The action, efficacy, and stability of 2-Bromophenylacetic acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its melting point is reported to be 104-106 °C , indicating that it transitions from a solid to a liquid state within this temperature range.
生化学分析
Biochemical Properties
It is known that 2-Bromophenylacetic acid can interact with various enzymes and proteins during its synthesis . The nature of these interactions is largely dependent on the specific biochemical reactions involved.
Molecular Mechanism
It is known that 2-Bromophenylacetic acid can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid. The reaction typically proceeds in two steps:
Bromination: Phenylacetic acid is treated with bromine in the presence of a solvent like acetic acid or carbon tetrachloride. This step introduces the bromine atom to the benzene ring.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain pure 2-Bromophenylacetic acid.
Industrial Production Methods: In industrial settings, the production of 2-Bromophenylacetic acid may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反応の分析
Types of Reactions: 2-Bromophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids and other oxidized products.
Reduction: Formation of phenylacetic acid.
類似化合物との比較
- 2-Chlorophenylacetic acid
- 2-Fluorophenylacetic acid
- 2-Iodophenylacetic acid
Comparison: 2-Bromophenylacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(2-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSYDKEWORWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075149 | |
| Record name | 2-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18698-97-0 | |
| Record name | 2-Bromophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of 2-Bromophenylacetic acid?
A: 2-Bromophenylacetic acid is a versatile building block in organic synthesis. It can be used as a starting material for the preparation of various biologically active compounds. For instance, it can undergo Friedel-Crafts acylation/cyclization followed by copper(I)-catalyzed methoxylation to yield 8-Methoxy-2-Tetralone, a valuable intermediate in organic synthesis []. Additionally, 2-Bromophenylacetic acid serves as a reactant in the synthesis of elongated polycyclic arenes with regioisomeric carboxylic substitution patterns []. These compounds have potential applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices.
Q2: Can 2-Bromophenylacetic acid be resolved into its enantiomers?
A: Yes, 2-Bromophenylacetic acid can be resolved into its enantiomers. Copper(II)-mediated resolution using optically pure O,O'-dibenzoyltartaric acid (DBTA) as a chiral resolving agent has been reported []. This method exploits the formation of diastereomeric complexes with different solubilities, allowing for the separation of the enantiomers. Interestingly, 2-Bromophenylacetic acid exhibits spontaneous racemization in acetonitrile solution, enabling a crystallization-induced dynamic resolution (CIDR) process with yields greater than 50% []. This property can be advantageous for obtaining enantiopure 2-Bromophenylacetic acid derivatives.
Q3: Are there any enzymatic methods for the resolution of 2-Bromophenylacetic acid derivatives?
A: Yes, lipases have shown promise in the enantioselective resolution of 2-Bromophenylacetic acid derivatives. For example, lipase from Carica papaya latex exhibits high enantioselectivity towards the resolution of (R,S)-2-Bromophenylacetic acid octyl ester []. This enzymatic approach offers a potentially greener and milder alternative to traditional chemical resolution methods.
Q4: Has 2-Bromophenylacetic acid been used in the development of luminescent materials?
A: Yes, 2-Bromophenylacetic acid has been employed as a building block for creating luminescent terbium-containing hybrid materials []. The carboxylic acid functionality allows for covalent anchoring to silane precursors, while the bromine atom can be further functionalized or utilized for coordination to metal ions. These hybrid materials exhibit characteristic terbium luminescence and demonstrate energy coupling and intramolecular energy transfer between the organic ligand and the terbium ion []. This approach highlights the potential of 2-Bromophenylacetic acid in designing novel luminescent materials for applications in areas such as sensing, imaging, and display technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)


![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)










